molecular formula C14H18N2OS B2701811 N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide CAS No. 868677-87-6

N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide

Cat. No.: B2701811
CAS No.: 868677-87-6
M. Wt: 262.37
InChI Key: YGSYEIQVZRBTBV-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to have diverse biological activities and are found in many potent biologically active compounds .


Molecular Structure Analysis

Thiazole rings are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit good to excellent urease inhibitory activities . The exact chemical reactions would depend on the specific derivative and its functional groups.


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Heterocyclic Analogues for Beta-Adrenergic Blocking

A study highlighted the synthesis of heterocyclic analogues, including thiazole and isothiazole derivatives, exhibiting beta-adrenergic blocking properties. These compounds showed effectiveness in lowering mean arterial pressure, indicating potential applications in antihypertensive therapies (Baldwin et al., 1980).

Antimicrobial Activities

Research into pyrazole, thiophene, thiazole, and thiadiazole derivatives incorporating pyrimidine rings has demonstrated moderate antimicrobial activities. These findings suggest the potential for developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer Potential

A novel series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential for these compounds in anticancer drug development (Gomha, Edrees, & Altalbawy, 2016).

CRF1 Receptor Antagonists

The design and synthesis of pyrazolo[5,1-b]thiazole derivatives have led to the discovery of potent corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds have shown potential for treating anxiety disorders, demonstrating dose-dependent inhibition of plasma adrenocorticotropic hormone concentration (Takahashi et al., 2012).

Tautomerism and Divalent N(I) Character

The study of N-(pyridin-2-yl)thiazol-2-amine has revealed dynamic tautomerism and divalent N(I) character, offering insights into the electron-donating properties and protonation energy of such compounds. This research contributes to a deeper understanding of the chemical behavior of thiazolyl and pyridyl groups (Bhatia, Malkhede, & Bharatam, 2013).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some thiazole derivatives have been found to have anti-inflammatory properties and work by inhibiting COX-1 .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure and properties. Some thiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

Thiazole derivatives represent a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities .

Properties

IUPAC Name

N-(6-propan-2-yl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-5-13(17)16-14-15-11-7-6-10(9(2)3)8-12(11)18-14/h6-9H,4-5H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSYEIQVZRBTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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